BIC1 belongs to the category of transcriptional coactivators in plants. It is classified under proteins that interact with other key regulators of plant growth, including brassinosteroid signaling components and light-responsive transcription factors. Its interactions are crucial for integrating light and hormonal signals to facilitate adaptive growth responses.
The synthesis of BIC1 involves genetic engineering techniques typically used in plant molecular biology. The gene encoding BIC1 can be cloned into expression vectors that are then introduced into Arabidopsis thaliana or other plant systems through methods such as Agrobacterium-mediated transformation or biolistic methods.
BIC1's molecular structure has been characterized through various biochemical methods, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The protein contains a conserved cryptochrome-interacting domain, which is critical for its function in light signaling pathways.
BIC1 is involved in several biochemical reactions that regulate gene expression related to plant growth. Its primary role is as a coactivator in transcriptional complexes.
BIC1 functions primarily as a transcriptional coactivator. It enhances the activity of other transcription factors by stabilizing their binding to DNA and facilitating the recruitment of additional co-factors necessary for transcription initiation.
BIC1 exhibits specific physical and chemical properties relevant to its function:
BIC1 has significant implications for agricultural biotechnology and plant sciences. Understanding its function can lead to advancements in crop improvement strategies, particularly those aimed at enhancing growth under varying light conditions or stress environments.
Blue-light inhibitor of cryptochromes 1 (BIC1) functions as a critical molecular bridge integrating brassinosteroid (BR) and light signaling pathways through direct physical interactions with key transcription factors. Experimental validation using firefly luciferase complementation imaging (LCI) assays in Nicotiana benthamiana leaves demonstrated that BIC1 strongly interacts with BRASSINAZOLE-RESISTANT 1 (BZR1), a master regulator of BR signaling. This interaction was further confirmed through multiple orthogonal approaches: Bimolecular Fluorescence Complementation (BiFC) assays visualized nuclear-localized fluorescence signals when nYFP-BZR1 and cYFP-BIC1 constructs were co-expressed, while in vitro pull-down assays established that glutathione-S-transferase (GST)-BIC1 fusion proteins specifically bind maltose-binding protein (MBP)-BZR1 but not MBP alone [1] [2].
Concurrently, BIC1 physically associates with PHYTOCHROME-INTERACTING FACTOR 4 (PIF4), a basic helix-loop-helix (bHLH) transcription factor central to light signaling and thermomorphogenesis. This ternary interaction network—BIC1-BZR1-PIF4—forms a transcriptional activation module that interdependently regulates shared target genes. Chromatin immunoprecipitation (ChIP) assays revealed that BIC1 enrichment at target promoters requires the presence of both BZR1 and PIF4, indicating mutual dependency for genomic binding [1] [2]. Notably, this interaction mechanism is evolutionarily conserved, as evidenced by the demonstrated binding between TaBIC1 and TaBZR1 in bread wheat (Triticum aestivum), highlighting its functional significance across monocot and dicot plants [1] [6].
Table 1: Experimental Evidence for BIC1-Transcription Factor Interactions
Interaction Partner | Experimental Method | Key Findings | Biological Context |
---|---|---|---|
BZR1 | Luciferase Complementation (LCI) | Strong interaction signal in N. benthamiana leaves | BR signaling pathway |
BZR1 | Bimolecular Fluorescence (BiFC) | Nuclear fluorescence confirms in planta interaction | Cellular localization |
BZR1 | In vitro Pull-down | GST-BIC1 binds MBP-BZR1 but not MBP control | Direct physical interaction |
PIF4 | Chromatin Immunoprecipitation | Co-occupancy at target promoters; interdependent binding | Transcriptional synergy |
TaBZR1 (wheat) | Interaction assays | Conservation of BIC1-BZR1 binding in monocots | Evolutionary significance |
BIC1 orchestrates a synergistic amplification of brassinosteroid-responsive gene expression by coactivating BZR1 and PIF4. Genetic analyses in Arabidopsis demonstrate that BIC1 loss-of-function mutants exhibit attenuated BR signaling and reduced hypocotyl elongation—phenotypes characteristic of compromised BR responses. Conversely, BIC1 overexpression hyperactivates BR-dependent growth pathways [1] [2].
Mechanistically, BIC1 enhances the transcriptional activity of the BZR1-PIF4 complex by facilitating interdependent promoter occupancy. ChIP-seq analyses reveal that BIC1, BZR1, and PIF4 co-occupy promoters of shared target genes involved in cell elongation and hormone signaling. Notably, PIF4 itself is a target of this activation module, establishing a positive feedback loop that amplifies PIF4 expression and reinforces growth responses. Key genes synergistically activated include:
This synergy is functionally interdependent: CRISPR-Cas9-mediated knockout of BZR1 or PIF4 abolishes BIC1-mediated gene activation, confirming that BIC1 cannot operate independently of these transcription factors. The coactivator function of BIC1 thus lies in stabilizing the BZR1-PIF4-DNA complex and potentiating its transactivation capacity rather than autonomous DNA binding [2] [9].
Table 2: Key Target Genes Synergistically Activated by the BIC1-BZR1-PIF4 Module
Target Gene | Function | Activation Mechanism | Biological Output |
---|---|---|---|
PIF4 | bHLH transcription factor | Positive feedback autoregulation | Enhanced light/BR signaling |
EXP1/EXP8 | Cell wall loosening enzymes | Direct promoter binding by ternary complex | Hypocotyl/cell elongation |
YUC8 | Auxin biosynthesis enzyme | Cooperative transactivation | Auxin-BR crosstalk |
PRE1 | Helix-loop-helix DNA-binding protein | Chromatin remodeling at promoter | Cell expansion |
Beyond stabilizing transcription factor complexes, BIC1 facilitates epigenetic modifications that render target promoters accessible for activation. The BIC1-BZR1-PIF4 module recruits ATP-dependent chromatin remodeling complexes to nucleosome-occupied regulatory regions of BR-responsive genes. This recruitment initiates nucleosome sliding—an ATP-hydrolysis-dependent process that repositions nucleosomes along DNA to expose previously obscured transcription factor binding sites [7] [8].
Concurrently, BIC1-associated complexes facilitate histone modifications associated with transcriptional activation. Histone acetyltransferases (HATs) catalyze H3K14 and H4K5 acetylation at target promoters, reducing DNA-histone affinity and promoting an "open" chromatin conformation. Complementarily, histone methyltransferases deposit H3K4me3 marks—a signature of active promoters—while suppressing repressive marks like H3K27me3 [7] [8]. These modifications are interdependent with BZR1/PIF4 binding, as demonstrated by ChIP-re-ChIP experiments showing simultaneous occupancy of BIC1 and histone modifiers at EXP and YUC promoters [1] [2].
Table 3: Chromatin Remodeling Mechanisms Facilitated by BIC1-Associated Complexes
Remodeling Mechanism | Molecular Components | Functional Outcome | Target Gene Example |
---|---|---|---|
Nucleosome sliding | SWI/SNF ATPase complexes | Exposure of BZR1/PIF4 binding sites | EXP1, PRE1 |
Histone acetylation | HAT complexes (e.g., p300/CBP) | Reduced nucleosome stability; chromatin opening | YUC8, PIF4 |
Histone methylation | H3K4 methyltransferases (e.g., TrxG) | Establishment of active promoter marks | EXP8, SAUR-AC1 |
Histone variant exchange | H2A.Z deposition | Nucleosome destabilization | Cell elongation-related genes |
The temporal dynamics of chromatin remodeling are tightly coupled to BR signaling. Upon BR perception, dephosphorylated BZR1 accumulates in the nucleus and recruits BIC1 to target loci. This recruitment coincides with peak chromatin accessibility, as measured by ATAC-seq, within 30–60 minutes of BR treatment. BIC1 knockout lines show significantly reduced chromatin accessibility at these loci, confirming its indispensability for remodeling [2] [6] [8]. This epigenetic reprogramming establishes a permissive chromatin landscape enabling sustained expression of growth-related genes, thereby optimizing plant adaptation to environmental light conditions.
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